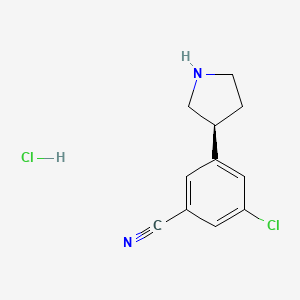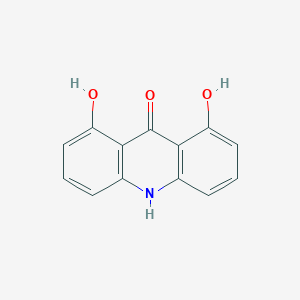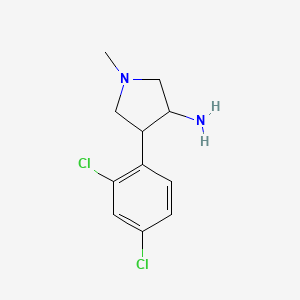
5(4-(Aminocarbonyl)phenoxy)-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is an organic compound that features a furan ring substituted with a phenoxy group, which in turn is substituted with an aminocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid typically involves the reaction of 4-(aminocarbonyl)phenol with 2-furoyl chloride under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5(4-(Aminocarbonyl)phenoxy)-2-furoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Applications De Recherche Scientifique
5(4-(Aminocarbonyl)phenoxy)-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers
Mécanisme D'action
The mechanism of action of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The phenoxy group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminocarbonyl)phenoxyacetic acid
- 5-(Aminocarbonyl)phenoxy-2-thiophene carboxylic acid
- 4-(Aminocarbonyl)phenoxybenzoic acid
Uniqueness
5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is unique due to the presence of both a furan ring and a phenoxy group with an aminocarbonyl substitution. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in similar compounds. The furan ring provides additional sites for chemical modification, making it a versatile scaffold for the development of new molecules .
Propriétés
Formule moléculaire |
C12H9NO5 |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
5-(4-carbamoylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c13-11(14)7-1-3-8(4-2-7)17-10-6-5-9(18-10)12(15)16/h1-6H,(H2,13,14)(H,15,16) |
Clé InChI |
MAISOYDMNROSFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)



![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)





![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)



